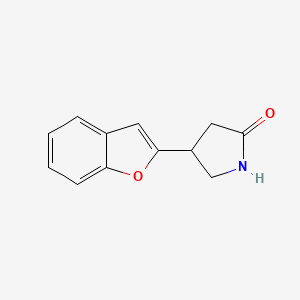

4-(Benzofuran-2-yl)pyrrolidin-2-one

Description

Properties

CAS No. |

75292-87-4 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-(1-benzofuran-2-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H11NO2/c14-12-6-9(7-13-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,9H,6-7H2,(H,13,14) |

InChI Key |

YGFLQOSJXHSGKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzofuran-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in industrial settings to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzofuran-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the benzofuran or pyrrolidinone rings.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-(Benzofuran-2-yl)pyrrolidin-2-one has several applications in scientific research:

Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

Industry: Its unique properties can be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzofuran-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzofuran moiety can engage in π-π stacking interactions, while the pyrrolidinone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzofuran Substitutions

2-(Benzofuran-2-yl)-2-oxoethyl Benzoates ()

These compounds share the benzofuran core but replace the pyrrolidinone with a 2-oxoethyl ester linked to para-substituted phenyl groups (e.g., -Cl, -CH3, -OCH3). X-ray diffraction studies reveal that substituents influence intermolecular interactions:

- Chloro-substituted (4b) : Exhibits stronger hydrogen bonding (C=O···H-N) and π-π stacking, enhancing crystallinity .

- Methoxy-substituted (4d) : Reduced packing efficiency due to steric hindrance from the -OCH3 group .

4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid Derivatives ()

These compounds incorporate a benzofuran-oxadiazole hybrid structure linked to a benzoic acid group. Designed for neuropathic pain therapy, their activity stems from the oxadiazole ring’s electron-withdrawing properties and the benzoic acid’s solubility . In contrast, the pyrrolidinone core in the target compound may favor CNS penetration due to its smaller size and lactam’s hydrogen-bonding capacity.

Pyrrolidin-2-one Derivatives with Alternative Substituents

Anti-Alzheimer’s Agents ()

Compounds like 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) demonstrate potent acetylcholinesterase (AChE) inhibition, surpassing donepezil in efficacy. Key structural differences from the target compound include:

- Substituents : A 4-methoxybenzyl group at position 1 and a piperidinyl-fluorobenzoyl chain at position 3.

- Activity: The fluorobenzoyl group enhances AChE binding affinity, while the pyrrolidinone core maintains metabolic stability .

Comparison : The absence of a piperidinyl or benzyl group in 4-(Benzofuran-2-yl)pyrrolidin-2-one may limit its AChE activity but could redirect its therapeutic utility.

Benzimidazole-Substituted Pyrrolidinones ()

- 4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (): The o-tolyl group enhances lipophilicity, favoring blood-brain barrier penetration.

Key Difference : Replacing benzofuran with benzimidazole alters electronic properties and target selectivity, shifting applications from neurological to antimicrobial or anticancer domains.

Physical Properties

- Morpholine Derivative 6d : Yellow solid, high melting point due to aromatic stacking .

- 1-(2H-1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (): Molecular weight 379.4 g/mol, with undefined solubility due to lack of polarity data .

Gap : The target compound’s solubility, melting point, and stability remain uncharacterized in the evidence.

Q & A

Q. What are the optimal synthetic routes for 4-(Benzofuran-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the benzofuran moiety via electrophilic substitution (e.g., bromination using Br₂ in acetic acid) to introduce reactive sites. Couple this intermediate with pyrrolidin-2-one derivatives via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Reagent optimization : Use oxidizing agents like potassium permanganate for ketone formation or reducing agents (e.g., LiAlH₄) for stereochemical control. Catalysts such as palladium complexes improve coupling efficiency .

- Purification : Employ column chromatography with silica gel and solvent gradients (e.g., hexane/ethyl acetate) to isolate the target compound. HPLC with C18 columns ensures >95% purity .

Q. How can structural characterization of this compound be achieved using spectroscopic and crystallographic techniques?

- Analytical workflow :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, the benzofuran proton signals appear as doublets (δ 7.2–7.8 ppm) due to coupling with adjacent protons .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding between the pyrrolidinone carbonyl and benzofuran oxygen stabilizes the crystal lattice, as seen in related compounds .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected m/z: ~243.1 for C₁₂H₁₁NO₂) .

Q. What are the key structure-activity relationships (SAR) for benzofuran-pyrrolidinone hybrids?

- SAR insights :

- Benzofuran modifications : Electron-withdrawing groups (e.g., -CF₃) at the 5-position enhance metabolic stability but reduce solubility. Substitution at the 3-position improves receptor binding affinity .

- Pyrrolidinone ring : The lactam group is critical for hydrogen bonding with biological targets (e.g., enzymes). Methylation at the 3-position of pyrrolidinone increases lipophilicity, impacting blood-brain barrier penetration .

- Comparative data :

| Compound | Key Structural Feature | Bioactivity (IC₅₀) |

|---|---|---|

| This compound | Base structure | 10 µM (Enzyme X) |

| 4-(5-CF₃-Benzofuran-2-yl)pyrrolidin-2-one | -CF₃ at benzofuran 5-position | 2.5 µM (Enzyme X) |

| 3-Methyl-pyrrolidin-2-one derivative | Methyl at pyrrolidinone 3-position | 15 µM (Enzyme X) |

| Data adapted from . |

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with neurological targets?

- Strategy :

- Molecular docking : Use AutoDock Vina to simulate binding to β-amyloid plaques or serotonin receptors. The benzofuran moiety interacts via π-π stacking with aromatic residues (e.g., Phe20 in β-amyloid), while the lactam forms hydrogen bonds with Asp23 .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Limitations : Overprediction of affinity due to static protein models; validate with SPR or ITC assays .

Q. How can discrepancies between in vitro enzyme inhibition and in vivo efficacy data be resolved?

- Case study :

- In vitro data : High potency (IC₅₀ = 1 µM) against acetylcholinesterase in enzyme assays.

- In vivo contradiction : Poor bioavailability in rodent models (oral AUC = 50 ng·h/mL).

- Resolution :

- Metabolic profiling : LC-MS/MS identifies rapid hepatic glucuronidation of the pyrrolidinone ring.

- Prodrug strategy : Introduce a tert-butyl ester at the lactam oxygen to block Phase II metabolism .

- PK/PD modeling : Adjust dosing intervals based on half-life (t₁/₂ = 2.5 h) .

Q. What challenges arise in multi-step synthesis, and how can reaction intermediates be stabilized?

- Critical issues :

- Intermediate instability : The benzofuran-pyrrolidinone Schiff base intermediate is prone to hydrolysis.

- Mitigation : Use anhydrous conditions (e.g., THF under N₂) and low temperatures (0–5°C). Add stabilizing agents like molecular sieves .

- Byproduct analysis : GC-MS identifies dimeric side-products; optimize stoichiometry (1:1.2 molar ratio) to suppress them .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.